molecular formula C17H20N2O4S B366193 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide CAS No. 875080-84-5

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Cat. No. B366193
CAS RN: 875080-84-5
M. Wt: 348.4g/mol
InChI Key: YAUHVSXVWUPZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-PEA and is a member of the family of sulfonamide compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of MPB-PEA is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MPB-PEA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make it a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

MPB-PEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. It also exhibits a range of pharmacological activities, making it a versatile compound for various research applications. However, its solubility in water is limited, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research on MPB-PEA. One area of interest is the development of novel therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of MPB-PEA involves the reaction of 4-methylphenol with 4-aminobenzenesulfonamide in the presence of a base to form an intermediate product. This intermediate is then reacted with butanoyl chloride to form the final product, 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

MPB-PEA has been found to exhibit a range of pharmacological activities, making it a promising candidate for various research applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, among others. These properties make it a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUHVSXVWUPZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.